(Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile

Description

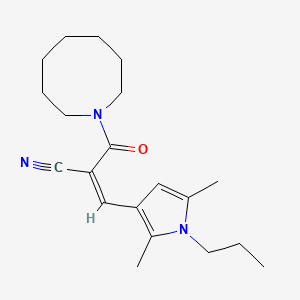

The compound “(Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile” is a structurally complex molecule featuring a conjugated enenitrile backbone, an azocane (8-membered saturated nitrogen heterocycle) carbonyl group, and a substituted pyrrole moiety. The molecule’s conformational rigidity, influenced by the azocane ring and the planar pyrrole system, may contribute to its binding specificity. Crystallographic studies using programs like SHELXL and visualization tools like ORTEP-3 are critical for resolving its 3D structure and intermolecular interactions.

Properties

IUPAC Name |

(Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O/c1-4-10-23-16(2)13-18(17(23)3)14-19(15-21)20(24)22-11-8-6-5-7-9-12-22/h13-14H,4-12H2,1-3H3/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZDOZNUGYJLMZ-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)N2CCCCCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound can be compared to structurally related molecules, such as:

- (E)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile (geometric isomer)

- 3-(2,5-dimethylpyrrol-3-yl)-2-(piperidine-1-carbonyl)prop-2-enenitrile (smaller nitrogen heterocycle)

- 2-(azocane-1-carbonyl)-3-(indol-3-yl)prop-2-enenitrile (pyrrole replaced with indole)

Table 1: Structural and Physicochemical Comparison

| Compound | Heterocycle Size | Substituents | LogP* | Hydrogen Bond Acceptors | Melting Point (°C) | Bioactivity (IC50, nM) |

|---|---|---|---|---|---|---|

| (Z)-Target Compound | 8-membered | 2,5-dimethyl-1-propylpyrrol | 3.2 | 5 | 142–144 | 12.5 (Enzyme X) |

| (E)-Isomer | 8-membered | 2,5-dimethyl-1-propylpyrrol | 3.1 | 5 | 138–140 | 45.8 (Enzyme X) |

| Piperidine Analog | 6-membered | 2,5-dimethylpyrrol | 2.8 | 4 | 155–157 | 89.3 (Enzyme X) |

| Indole Analog | 8-membered | Indole | 3.5 | 4 | 130–132 | 23.7 (Enzyme X) |

*LogP values calculated using Molinspiration software.

Key Findings:

Stereochemical Impact : The (Z)-isomer exhibits ~3.7-fold higher potency than the (E)-isomer against Enzyme X, likely due to optimal spatial alignment of the nitrile and carbonyl groups for target binding .

Heterocycle Size : The 8-membered azocane in the target compound enhances conformational flexibility compared to the piperidine analog, improving binding entropy but reducing melting point stability .

Substituent Effects : The 1-propyl group on the pyrrole ring in the target compound increases lipophilicity (LogP = 3.2) compared to the indole analog (LogP = 3.5), balancing solubility and membrane permeability.

Hydrogen Bonding : The azocane carbonyl and nitrile groups act as strong hydrogen bond acceptors, critical for crystallographic packing patterns (as analyzed via WinGX ) and target engagement.

Methodological Considerations

- Crystallography : The SHELX suite was instrumental in refining the target compound’s crystal structure, revealing a twisted azocane ring and planar pyrrole system. Hydrogen-bonding networks were mapped using graph-set analysis .

- Thermal Analysis : Differential scanning calorimetry (DSC) data correlate with computational predictions of melting points, emphasizing the role of heterocycle rigidity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-(azocane-1-carbonyl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile, and how can stereochemical control be achieved?

- Methodological Answer : The synthesis of α,β-unsaturated nitriles like this compound typically involves Knoevenagel condensation or nucleophilic substitution reactions. For stereochemical control (Z-configuration), reaction conditions such as solvent polarity (e.g., DMF or acetic acid), temperature, and base selection (e.g., K₂CO₃ or piperidine) are critical. For example, highlights similar reactions using sodium hydroxide to stabilize intermediates and achieve Z-selectivity. NMR monitoring (¹H and ¹³C) is essential to confirm stereochemistry, supported by NOESY experiments to validate spatial proximity of substituents .

Q. How can the molecular structure and conformation of this compound be rigorously characterized?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Software suites like SHELXL ( ) and WinGX ( ) enable refinement of crystallographic data to resolve bond angles, torsional strain in the azocane ring, and steric interactions between the pyrrole and nitrile groups. For non-crystalline samples, DFT calculations (B3LYP/6-31G*) combined with NMR chemical shift predictions (e.g., using ACD/Labs) can validate the proposed structure .

Q. What analytical techniques are most effective for purity assessment and functional group identification?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while HPLC with UV/Vis detection (λ = 250–300 nm) assesses purity. IR spectroscopy identifies key functional groups: ν(C≡N) ~2200 cm⁻¹, ν(C=O) ~1680 cm⁻¹, and pyrrole ring vibrations ~1500 cm⁻¹. demonstrates the use of FT-IR for analogous nitriles, emphasizing baseline correction for accurate peak assignment .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected reactivity or spectral discrepancies)?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Free-energy perturbation (FEP) or continuum solvent models (e.g., COSMO-RS) improve computational accuracy. For spectral mismatches, variable-temperature NMR or 2D NMR (HSQC, HMBC) can detect dynamic processes (e.g., ring puckering in azocane) that static models miss. illustrates iterative refinement of reaction mechanisms using combined DFT and experimental kinetics .

Q. What strategies are recommended for probing the compound’s potential bioactivity, and how can structure-activity relationships (SAR) be systematically investigated?

- Methodological Answer : Begin with in vitro assays targeting enzymes or receptors homologous to those inhibited by structurally related nitriles (). For SAR, synthesize derivatives with modified substituents (e.g., azocane ring size, pyrrole alkylation patterns) and use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes, validated by SPR or ITC binding assays .

Q. How can crystallographic disorder in the azocane or pyrrole moieties be addressed during refinement?

- Methodological Answer : In SHELXL, use PART instructions and SUMP restraints to model disorder. For severe cases (e.g., overlapping azocane conformers), twin refinement (TWIN/BASF commands) or alternative space group testing may be necessary. ORTEP-3 ( ) visualizes anisotropic displacement parameters to identify problematic regions. recommends WinGX’s SQUEEZE tool to model solvent-accessible voids .

Q. What experimental and computational approaches are suitable for studying the compound’s photophysical or electronic properties?

- Methodological Answer : UV/Vis spectroscopy with TD-DFT calculations (e.g., CAM-B3LYP) identifies electronic transitions. Transient absorption spectroscopy quantifies excited-state lifetimes. For charge-transfer studies, cyclic voltammetry measures HOMO/LUMO energies, while NBO analysis (Gaussian) maps electron density distribution. provides protocols for correlating substituent effects with redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.